8-Fluoro-4-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine is a synthetic organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorinated phenol derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and efficiency. The use of continuous flow reactors and green chemistry principles can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogenation or nitration can introduce new functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A non-fluorinated analog with similar structural features.
4-Methyl-2H-1-benzopyran: Lacks the fluorine atom but shares the core benzopyran structure.
8-Fluoro-2H-1-benzopyran: Similar fluorinated compound with different substitution patterns.
Uniqueness
8-Fluoro-3,4-dihydro-4-methyl-2H-1-benzopyran-4-amine is unique due to the presence of both fluorine and amine groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amine group increases its reactivity and potential for forming hydrogen bonds with biological targets.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
8-fluoro-4-methyl-2,3-dihydrochromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-10(12)5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6,12H2,1H3 |
InChI Key |
IHIJBZOQMZLULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2=C1C=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.